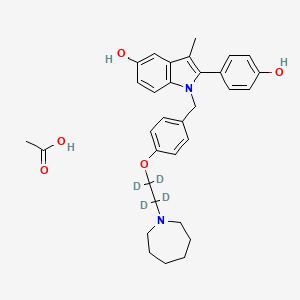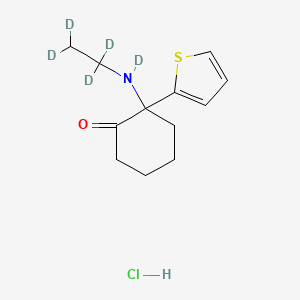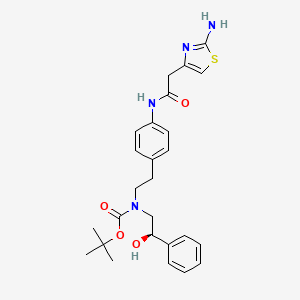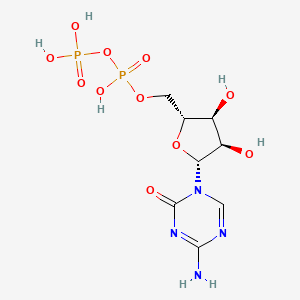
5-Azacytidine 5'-Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azacytidine 5'-Diphosphate (5-AzaCDP) is a synthetic nucleoside analog that is widely used in scientific research. It is a derivative of the natural nucleoside 5-azacytidine, which is a cytosine analog that can be used in the synthesis of DNA, RNA, and other nucleic acid molecules. 5-AzaCDP is a commonly used reagent in laboratory experiments and has a wide range of applications in biochemistry and molecular biology.
Scientific Research Applications
Leukemia Treatment : 5-Azacytidine is used in treating acute myeloid leukemia (AML) by inhibiting ribonucleotide reductase, causing perturbation of deoxyribonucleotide pools and triggering apoptosis in leukemia cells (Aimiuwu et al., 2012).
DNA Methylation Inhibition : It is effective in inhibiting DNA methylation, a process often linked with cancer progression. This inhibition leads to the activation of genes that were previously silenced, showing potential in cancer therapy (Christman, 2002).
DNA and RNA Interactions : The compound interacts with DNA and RNA, affecting genetic and epigenetic mechanisms. For instance, it's incorporated into DNA, inhibiting DNA methylation, and also affects RNA processing (McIntosh et al., 1985).
Synthesis and Stability : Studies on the synthesis and stability of 5-Azacytidine 5'-Diphosphate reveal insights into its chemical properties and potential uses in biological applications (Lee & Momparler, 1976).
Cytotoxic Effects : It exhibits cytotoxic effects against leukemia cells, primarily by inhibiting DNA synthesis more than RNA synthesis (Li et al., 1970).
tRNA Modification : 5-Azacytidine nucleotides have been used in the modification of tRNAs, playing a role in aminoacylation and protein synthesis (Zieliński & Sprinzl, 1984).
Influence on Cell Lifespan : It has been shown to impact the lifespan of human fibroblasts, indicating potential implications in aging and cellular longevity (Holliday, 1986).
Genetic and Epigenetic Effects : 5-Azacytidine induces various genetic and epigenetic changes, such as mutation, gene conversion, and chromosomal segregation in different organisms, including yeast (Zimmermann & Scheel, 1984).
Therapeutic Potential in Beta-Thalassemia : It has been shown to increase gamma-globin synthesis in patients with beta-thalassemia, offering a new treatment approach for this condition (Ley et al., 1982).
Cardiomyogenic Differentiation : It's used to promote cardiomyogenic differentiation in various cell types, including adipose-derived stem cells, showing potential in regenerative medicine (Lee et al., 2009).
Mechanism of Action
Azacitidine is thought to induce antineoplastic activity via two mechanisms. At low doses, it inhibits DNA methyltransferase, causing hypomethylation of DNA . At high doses, it exhibits direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .
Safety and Hazards
Handling of 5-Azacytidine 5’-Diphosphate should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Azacitidine has shown remarkable responses in the treatment of acute myeloid leukemias . The potential of 5-Azacytidine to overcome drug resistance can be investigated in future studies . Also, therapy with Azacitidine should be given at least for 4–5 cycles, and may be continued as long as the positive effect persists .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDGRDHJHINET-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226-73-5 |
Source


|
| Record name | 4-Amino-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
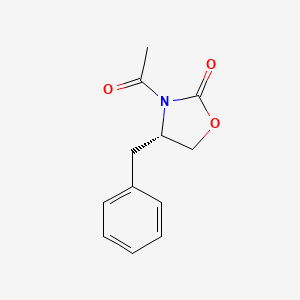


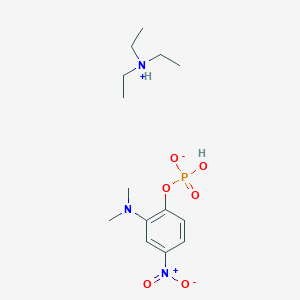
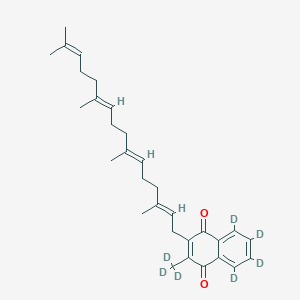

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)

